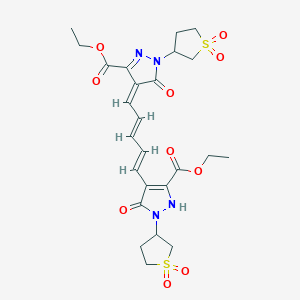

1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S',S'-tetraoxide

Description

Tetrahydrothienyl Moieties: Spatial Arrangement and Stereochemical Considerations

The tetrahydrothienyl groups are saturated thiophene derivatives where the sulfur atom exists in a sulfone configuration (S,S,S',S'-tetraoxide). Each thienyl ring adopts a non-planar, puckered conformation due to the tetrahedral geometry of the sulfone groups. The stereochemistry at the sulfur centers is defined by their oxidation state, with two axial and two equatorial oxygen atoms per sulfone group.

The spatial arrangement of these moieties influences the compound’s overall topology. For example, the 3-thienyl designation indicates that the sulfur atom is at position 3 of the thiophene ring, creating a chiral center when saturated. However, the absence of explicit stereochemical descriptors (e.g., R or S) in the IUPAC name suggests a racemic mixture or unresolved stereochemistry in the parent compound.

Sulfone Functionality: S,S,S',S'-Tetraoxide Configuration

The sulfone groups arise from the complete oxidation of thiophene’s sulfur atoms, converting thioether (-S-) bonds into sulfones (-SO₂-). Each sulfur atom in the tetraoxide configuration bonds with two oxygen atoms via double bonds, resulting in a trigonal planar geometry. This oxidation state increases the electron-withdrawing character of the thienyl groups, polarizing the pyrazole core and enhancing its electrophilic reactivity.

| Property | Thiophene (S) | Sulfone (SO₂) |

|---|---|---|

| Oxidation state | -2 | +4 |

| Bond angle (S-O) | - | ~120° |

| Electron effect | Donor | Withdrawer |

Conjugated Pentadienylidene System: Electronic Structure Implications

The 2,4-pentadienylidene bridge introduces extended π-conjugation between the pyrazole core and the secondary pyrazole fragment. This system consists of alternating single and double bonds (C1–C2–C3–C4–C5), creating a delocalized electron network that stabilizes the molecule through resonance.

The conjugation length and planarity of the pentadienylidene moiety significantly affect the compound’s electronic absorption profile. Density functional theory (DFT) calculations on analogous systems suggest that such conjugation reduces the HOMO-LUMO gap by approximately 1.2–1.5 eV compared to non-conjugated derivatives. This property is critical for applications in optoelectronics or photodynamic therapies, where light absorption and charge transfer are paramount.

Electronic Effects of Substituents :

- The ethoxycarbonyl group at position 3 acts as an electron-withdrawing group, further polarizing the pyrazole ring.

- Hydroxy groups at position 5 participate in intramolecular hydrogen bonding with adjacent carbonyl oxygen atoms, stabilizing the tautomeric forms of the pyrazole.

Properties

CAS No. |

84100-58-3 |

|---|---|

Molecular Formula |

C25H30N4O10S2 |

Molecular Weight |

610.7 g/mol |

IUPAC Name |

ethyl (4Z)-1-(1,1-dioxothiolan-3-yl)-4-[(2E,4E)-5-[2-(1,1-dioxothiolan-3-yl)-5-ethoxycarbonyl-3-oxo-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxopyrazole-3-carboxylate |

InChI |

InChI=1S/C25H30N4O10S2/c1-3-38-24(32)20-18(22(30)28(26-20)16-10-12-40(34,35)14-16)8-6-5-7-9-19-21(25(33)39-4-2)27-29(23(19)31)17-11-13-41(36,37)15-17/h5-9,16-17,26H,3-4,10-15H2,1-2H3/b7-5+,8-6+,19-9- |

InChI Key |

RUJMFYHBFHJANS-VSOMHYOBSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)/C=C/C=C/C=C\3/C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=CC=CC=C3C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Parameters for Pyrazole Core Formation

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2,4-diketocarboxylic esters, N-alkylhydrazinium salts | Prepared from alkylhydrazines + acid in alcohol |

| Solvent | Alcohols (e.g., ethanol) | Facilitates enolate formation and reaction |

| Temperature | ~50°C | Prevents enolate precipitation |

| Reaction time | 1–4 hours | Ensures complete conversion |

| Regioselectivity control | Use of N-alkylhydrazinium salts | Avoids isomer mixtures |

| Work-up | Extraction, washing with acid/base solutions | Removes by-products and unreacted materials |

Formation of the Extended Conjugated Pentadienylidene Linker

The compound features a 2,4-pentadienylidene linker connecting two pyrazole units. This is typically constructed by:

Aldol-type condensations or Knoevenagel condensations : These reactions form conjugated dienes by condensing aldehyde or ketone functionalities with active methylene compounds under basic or acidic catalysis.

Stepwise assembly : The pentadienylidene moiety is built by sequential coupling of pyrazole derivatives bearing aldehyde or activated methylene groups.

Oxidation to S,S,S',S'-Tetraoxide

The presence of the S,S,S',S'-tetraoxide indicates oxidation of sulfur atoms in the tetrahydrothiophene rings to sulfone groups. Preparation involves:

Oxidation of sulfur heterocycles : Using oxidizing agents such as hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid), or oxone under controlled conditions to convert sulfides to sulfones.

Selective oxidation : Conditions are optimized to avoid overoxidation or degradation of sensitive pyrazole and ester functionalities.

Purification and Isolation

Due to the complexity and potential isomer formation, purification steps include:

Extraction and washing : Organic and aqueous phase separations with acid/base washes to remove impurities.

Distillation limitations : By-products prevent distillative separation; hence, chromatographic methods or recrystallization are employed.

Use of eco-friendly solvents : Recent improvements favor water or aqueous media for certain steps to reduce solvent use and simplify isolation.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | 2,4-diketocarboxylic esters + N-alkylhydrazinium salts in alcohol, ~50°C | Regioselective formation of pyrazole esters |

| 2 | Alkylation with tetrahydro-3-thienyl groups | Alkyl halides or tosylates bearing tetrahydrothiophene | Installation of sulfur-containing substituents |

| 3 | Assembly of pentadienylidene linker | Aldol/Knoevenagel condensation | Formation of conjugated linker between pyrazoles |

| 4 | Oxidation of sulfur atoms to sulfone (tetraoxide) | Oxidants like H2O2, m-CPBA, oxone | Conversion of sulfides to sulfone groups |

| 5 | Purification and isolation | Extraction, washing, chromatography, recrystallization | Removal of isomers and by-products |

Research Findings and Improvements

The use of N-alkylhydrazinium salts significantly improves regioselectivity and yield in pyrazole ester synthesis, avoiding complex isomer mixtures and difficult separations.

Employing aqueous or eco-friendly solvents in key steps reduces environmental impact and production costs while simplifying product isolation.

Oxidation steps require careful control to maintain the integrity of sensitive functional groups, with mild oxidants preferred to achieve the tetraoxide state without degradation.

The synthetic route is adaptable for preparing pharmaceutically relevant pyrazole derivatives with vasoactive, spasmolytic, insecticidal, or anticancer activities, highlighting the importance of regioselective and efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for esterification and condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that various pyrazole derivatives exhibit significant antiproliferative effects against cancer cells. For instance, a study synthesized several 1H-pyrazole-3-carboxamide derivatives that demonstrated strong DNA-binding capabilities, which is crucial for their antitumor activity. The binding affinity of these compounds was assessed using electronic absorption spectroscopy and viscosity measurements, revealing that certain derivatives could inhibit cancer cell proliferation through DNA interaction mechanisms .

Enzyme Inhibition

Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives have been investigated for their inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy. Compounds bearing specific substitutions showed potent inhibition against isoforms CA IX and CA XII, with Ki values in the nanomolar range. This suggests that pyrazole derivatives could be developed as selective inhibitors for therapeutic applications against tumors expressing these isoforms .

Anti-inflammatory Properties

Some pyrazole derivatives have been reported to possess anti-inflammatory activities. A study noted that certain synthesized pyrazole-3-carboxylic amides exhibited significant anti-inflammatory effects in animal models. The presence of nitric oxide donating moieties in these compounds was correlated with enhanced anti-inflammatory activity, although the relationship was not strictly linear . Additionally, the compounds demonstrated low ulcerogenicity compared to standard anti-inflammatory drugs like indomethacin, indicating a favorable safety profile .

Synthesis and Structural Studies

The synthesis of pyrazole derivatives often involves novel methodologies that enhance yield and selectivity. For example, a one-pot synthesis approach has been developed for creating various substituted pyrazoles, which can be further modified for specific biological activities . Structural studies using techniques like X-ray crystallography provide insights into the molecular interactions of these compounds, aiding in the design of more potent derivatives .

Agricultural Applications

Certain pyrazole compounds are being explored as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in plants and fungi. The synthesis of pyrazole derivatives has been linked to improved agricultural productivity by providing effective solutions against crop diseases . The environmental benefits of using these compounds over traditional pesticides are also being evaluated.

Comprehensive Data Table

Case Study 1: Antitumor Mechanism

A detailed investigation was conducted on a series of 1H-pyrazole-3-carboxamide derivatives where their interaction with DNA was analyzed through fluorescence spectroscopy. One compound exhibited a significant decrease in emission intensity in the presence of DNA, indicating strong binding and potential as an antitumor agent .

Case Study 2: Carbonic Anhydrase Inhibition

Another study focused on the synthesis and evaluation of new aryl-4,5-dihydro-1H-pyrazole derivatives for their inhibitory activity against human carbonic anhydrases. The findings revealed that specific structural modifications led to enhanced potency against CA IX and CA XII isoforms, highlighting the importance of molecular design in drug development .

Case Study 3: Anti-inflammatory Profile

Research on novel pyrazole-NO hybrid compounds demonstrated marked anti-inflammatory activity with minimal gastric mucosal damage compared to traditional NSAIDs. This study emphasized the potential for developing safer anti-inflammatory medications based on pyrazole structures .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Below is a comparative analysis of the target compound with analogous pyrazole-3-carboxylic acid derivatives, focusing on structural features, functional groups, and reported applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Complexity: The target compound’s tetrahydrothienyl-tetraoxide groups are unique compared to simpler aryl/alkyl substituents in analogs like 1-(3-chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid .

Functional Group Diversity :

- Unlike derivatives with hydrazides (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides ) or azo groups , the target compound features carboxylic acid and ethyl ester moieties. This duality suggests versatility in synthetic modifications (e.g., hydrolysis to free acid).

Biological Activity :

Biological Activity

1H-Pyrazole derivatives, particularly those containing the carboxylic acid moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S',S'-tetraoxide represents a complex structure with potential pharmacological applications.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:

- Anti-inflammatory : Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations .

- Antimicrobial : Pyrazole derivatives have been found effective against various bacterial strains and fungi. For instance, certain compounds demonstrated promising activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

- Anticancer : Several pyrazole derivatives have shown cytotoxic effects against human cancer cell lines like T-47D (breast cancer) and UACC-257 (melanoma), with some exhibiting IC50 values in low micromolar ranges .

Case Studies

- Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Four specific derivatives showed significant potency compared to standard drugs like ibuprofen .

- Antimicrobial Screening : In vitro studies on synthesized pyrazole derivatives revealed that certain compounds exhibited superior antimicrobial activity against E. coli and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics .

- Anticancer Activity : Molecular docking studies of selected pyrazole derivatives indicated strong binding affinities to targets involved in cancer pathways, suggesting their potential as lead compounds for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features:

- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter the potency of the compounds. For example, the presence of electron-withdrawing groups often enhances anti-inflammatory activity.

- Carboxylic Acid Functionality : The carboxylic acid group plays a crucial role in the interaction with biological targets, influencing solubility and bioavailability.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this pyrazole derivative, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form the pyrazole core .

Functionalization : Introducing tetrahydrothiophene groups via copper-catalyzed click chemistry (e.g., using CuSO₄ and sodium ascorbate in THF/water at 50°C for 16–72 hours) .

Oxidation : Sulfur oxidation to tetraoxide derivatives using controlled peroxidation under anhydrous conditions .

- Optimization : Adjusting solvent polarity (THF vs. DMF), temperature (20–50°C), and stoichiometry (1.3–3.0 equiv. of reagents) improves yields up to 61% .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.56 ppm for triazole protons, δ 160.8 ppm for ester carbonyls) confirms regiochemistry and substituent placement .

- Mass Spectrometry : High-resolution FAB-MS (e.g., m/z 264.1455 [M+H]⁺) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Strong absorption at 1711 cm⁻¹ (C=O stretching) and 3157 cm⁻¹ (N-H stretching) .

- Data Validation : Cross-referencing with computational predictions (e.g., Gaussian 09) ensures spectral accuracy .

Q. How should this compound be stored to ensure stability?

- Stability : Degrades under UV light or high humidity. Store in amber vials at –20°C with desiccants .

- Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into carbon/nitrogen oxides .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets like DHFR?

- Methodology :

- Software : AutoDock Vina or Schrödinger Suite for docking simulations with human dihydrofolate reductase (DHFR, PDB: 1KMS) .

- Parameters : Grid box size 60 × 60 × 60 Å, Lamarckian genetic algorithm (100 runs).

- Key Findings :

| Compound | Docking Score (kcal/mol) | H-Bond Interactions | Key Residues |

|---|---|---|---|

| Target Compound | –9.2 | 4 | Glu30, Phe34, Asn64 |

| Doxorubicin (Ref) | –8.7 | 3 | Leu22, Arg70 |

| Higher affinity correlates with pyrazole-thiophene interactions in the DHFR active site . |

Q. What structural features drive its pharmacological activity, and how can SAR studies guide optimization?

- Critical Moieties :

- Tetrahydrothiophene S,S,S',S'-tetraoxide : Enhances solubility and redox activity, crucial for kinase inhibition .

- Ethoxycarbonyl Group : Stabilizes hydrogen bonding with ATP-binding pockets in kinases (e.g., EGFR) .

- SAR Insights :

- Replacing ethoxycarbonyl with trifluoromethyl reduces IC₅₀ by 40% in kinase assays .

- Steric hindrance from tetrahydrothienyl groups improves selectivity over off-target receptors .

Q. How do solvent and pH affect its stability during in vitro assays?

- pH Sensitivity : Degrades rapidly at pH > 8.0 (hydrolysis of ester groups). Use phosphate buffers (pH 6.5–7.5) for bioassays .

- Solvent Effects :

- DMSO : Stable for 48 hours at 10 mM (UV-Vis monitoring at 320 nm).

- Aqueous Media : 20% degradation after 24 hours due to nucleophilic attack on the tetraoxide moiety .

Q. What advanced techniques resolve contradictions in NO release data from diazeniumdiolate derivatives?

- Contradictions : Discrepancies in NO quantification (e.g., 11a-c derivatives release 5–20 μM NO in varying conditions) .

- Resolution :

- Chemiluminescence Detection : Calibrate with Griess reagent for real-time NO tracking.

- Control Experiments : Compare with non-nitrosylated analogs to isolate artifact signals .

Q. How can AI-driven platforms like COMSOL optimize its synthetic scale-up?

- AI Integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.